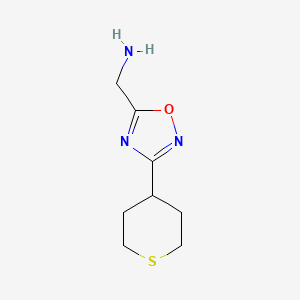

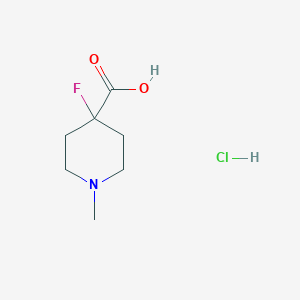

![molecular formula C12H14FN3O B1473042 5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole CAS No. 1522223-78-4](/img/structure/B1473042.png)

5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole

説明

Synthesis Analysis

The synthesis of isoxazole derivatives has been a field of interest for many researchers. The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis

5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current information.科学的研究の応用

Antibacterial and Antifungal Applications

A significant body of research has focused on the synthesis and evaluation of derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole for their antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives exhibit potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs like linezolid against various strains of bacteria (Varshney et al., 2009; Wei, 2012). Similarly, phosphoramidate derivatives of the compound have shown promising anti-bacterial and anti-fungal activities, supported by molecular docking studies that highlight their potential as antimicrobial drug candidates (Sivala et al., 2020).

Anti-tumor Activities

Research into novel isoxazole compounds, including derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, has uncovered their potential for anti-tumor activities. Some derivatives have been reported to exhibit better anti-tumor activities, highlighting the therapeutic potential of these compounds in cancer treatment (Hao-fei, 2011).

Antipsychotic Properties

Benzisoxazole derivatives, including those with the 5-Fluoro-3-(piperazin-1-ylmethyl) structure, have been identified for their antipsychotic properties. Studies have focused on synthesizing derivatives to explore their efficacy as antipsychotic drugs with minimal extrapyramidal symptoms (EPS), targeting central dopamine D2 and serotonin 5HT2 receptors (Chandra & Sharada, 2014).

Antimicrobial and Antioxidant Agents

The synthesis of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has led to the discovery of new classes of antimicrobial and antioxidant agents. These compounds have shown promising antibacterial, antifungal, and antioxidant activities, representing a new class of promising lead compounds for further development (Sudhamani et al., 2015).

作用機序

Target of action

Compounds like “5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole” often target proteins or enzymes in the body. The specific target can vary depending on the structure of the compound and its intended use .

Mode of action

Once the compound binds to its target, it can inhibit or enhance the function of the target. This can lead to changes in cellular processes .

Biochemical pathways

The affected pathways depend on the target of the compound. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibiting this enzyme could disrupt the pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .

Result of action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. This can result in changes in cell function or even cell death .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound .

特性

IUPAC Name |

5-fluoro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPKRGDCCMXQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)

![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)

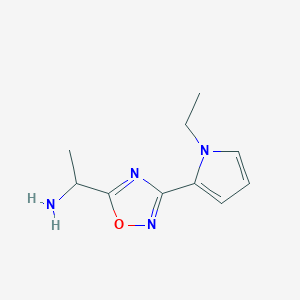

![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)

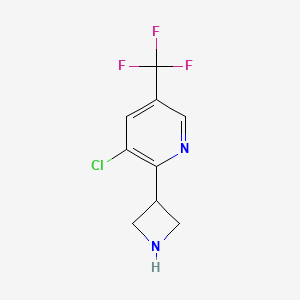

![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)